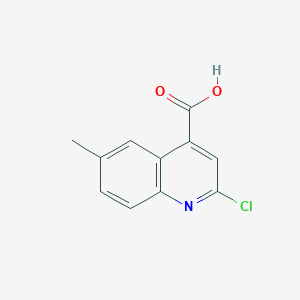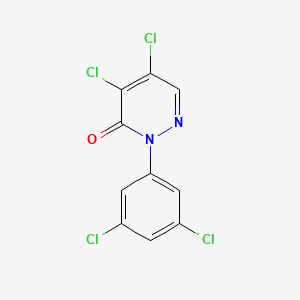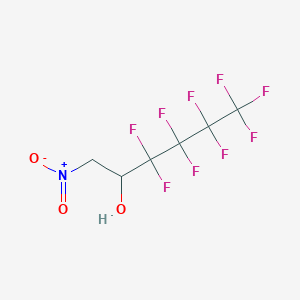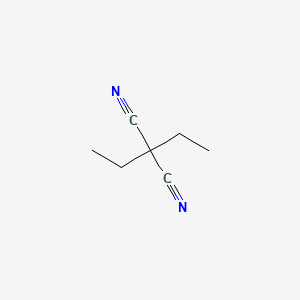
2-chloro-6-methyl-quinoline-4-carboxylic Acid
Vue d'ensemble
Description
“2-chloro-6-methyl-quinoline-4-carboxylic Acid” is a type of quinoline, which is a nitrogen-containing bicyclic compound . Quinolines are widely found throughout nature in various forms and have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry as they are vital scaffolds for leads in drug discovery .
Synthesis Analysis
Quinoline and its analogues have been synthesized using a wide range of protocols reported in the literature . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula of quinoline is C9H7N . The structure of the synthesized compounds is usually determined using spectro-analytical data .Chemical Reactions Analysis
The chemical reactions of quinoline derivatives depend on the substitution on the heterocyclic pyridine ring . For example, dilute HCl can be used to prepare quinoline-4-carboxylic acid in good to excellent yields .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are usually determined using UV-Vis, FT-IR, and NMR .Mécanisme D'action
Safety and Hazards
Safety information for similar compounds indicates that they may be harmful if swallowed and cause serious eye damage . Precautionary measures include washing hands and face thoroughly after handling, not eating, drinking or smoking when using the product, wearing protective gloves and eye protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Orientations Futures
Quinoline and its derivatives have potential for industrial and medicinal applications . They are essential segments of both natural and synthetic compounds . In particular, the pyranoquinoline ring system has gained considerable attention . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Therefore, the development of new effective chemotropic agents is urgently needed .
Propriétés
IUPAC Name |
2-chloro-6-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-6-2-3-9-7(4-6)8(11(14)15)5-10(12)13-9/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVJVWSJCKOPQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360705 | |
| Record name | 2-chloro-6-methyl-quinoline-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methylquinoline-4-carboxylic acid | |
CAS RN |
50503-75-8 | |
| Record name | 2-chloro-6-methyl-quinoline-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl 2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1607736.png)

![Diethyl[3,3-diethoxy-1-(phenylmethyl)propyl]phosphonate](/img/structure/B1607741.png)






![1,6,8-Trimethyl-1,2,3,6-tetrahydrodipyrazolo[3,4-b:3,4-d]pyridin-3-one](/img/structure/B1607752.png)

